

Field-Deployable Quantification of Ammonium Picrate in Water: An Application Note and Protocol

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Compound of Interest

Compound Name: *Picrate*

Cat. No.: *B076445*

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Introduction

Ammonium **picrate**, also known as Explosive D, and its parent compound, picric acid, are environmental contaminants often found in soil and water at military training sites, manufacturing facilities, and demilitarization areas. Due to their potential toxicity and environmental persistence, rapid, on-site quantification is crucial for timely environmental assessment and remediation efforts. This document provides a detailed application note and protocol for a field-portable method to quantify ammonium **picrate** in water. The method is based on solid-phase extraction followed by spectrophotometric analysis, a robust and validated approach for field use.^{[1][2][3]} When dissolved in water, both ammonium **picrate** and picric acid dissociate to form the **picrate** ion, which is the target analyte for this method.^[1]

Principle of the Method

This field method utilizes a solid-phase extraction (SPE) technique to isolate and concentrate **picrate** ions from a water sample. The **picrate** ions are captured on an acidic ion-exchange resin. Subsequently, the retained **picrate** is converted to the less colored picric acid and eluted from the resin using a strong acid/organic solvent mixture. The colorless eluate is then diluted with water, which shifts the equilibrium back to the intensely yellow **picrate** anion. The

concentration of the **picrate** is then determined by measuring the absorbance of the yellow solution with a portable spectrophotometer.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Data Presentation

Parameter	Value	Reference
Method Detection Limit (MDL) in Water	3.6 µg/L	[1] [2] [3]
Wavelength for Absorbance Measurement	400 nm	[4]
Instrumentation	Portable Spectrophotometer (e.g., Hach DR-2000)	[1] [4]
Sample Volume	Dependent on expected concentration and MDL	Protocol
Analysis Time per Sample	Approximately 20 minutes	[4]

Experimental Protocols

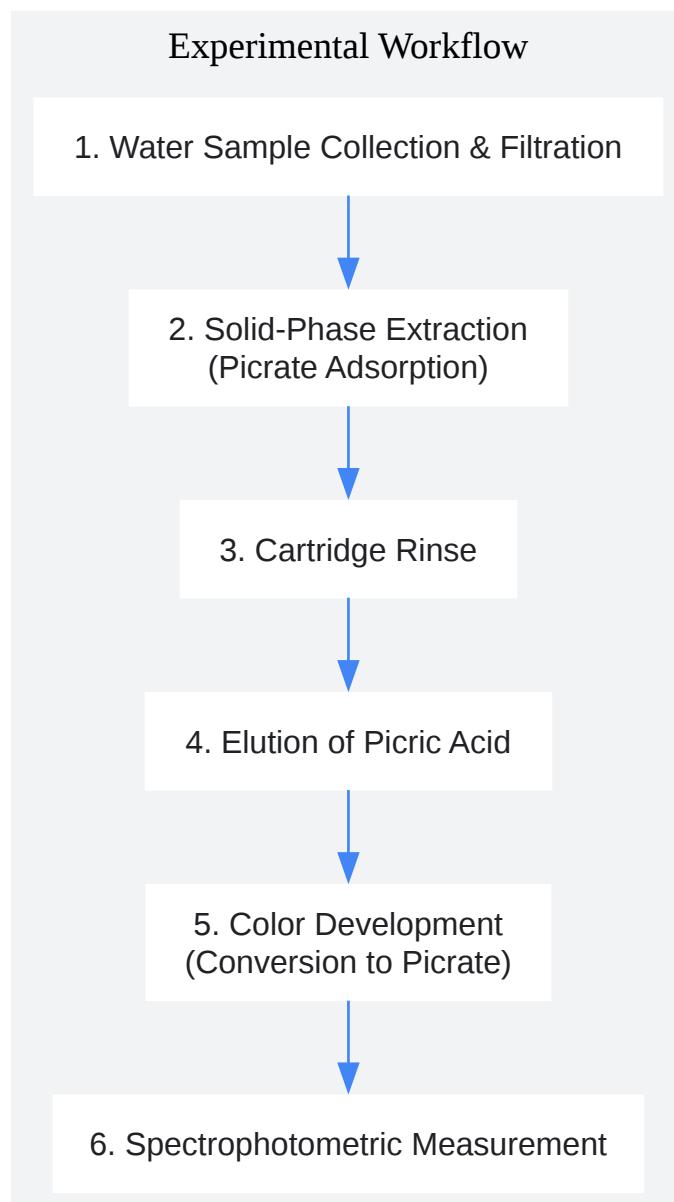
Materials and Reagents

- Portable Spectrophotometer (e.g., Hach DR-2000 or equivalent)
- 1-cm square cuvettes (4 mL)
- Solid-phase extraction (SPE) cartridges (Alumina-A or similar acidic ion-exchanger)
- Syringes and filters for water samples
- Volumetric flasks and pipettes
- Acetone (reagent grade)
- Methanol (reagent grade)
- Acidified Acetone: A mixture of a strong acid and acetone (specific formulation may vary, refer to original method documentation for precise preparation)

- Deionized water
- Picric acid or ammonium **picrate** standard for calibration

Sample Preparation and Analysis Workflow

The following diagram illustrates the key steps in the field analysis of ammonium **picrate** in water.



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Caption: Experimental workflow for the field quantification of ammonium **picrate** in water.

Detailed Step-by-Step Protocol

- Water Sample Preparation:
 - Collect a representative water sample.
 - If the sample contains suspended solids, filter it through a 0.45 µm filter.
- Solid-Phase Extraction (SPE):
 - Condition an Alumina-A SPE cartridge by passing methanol followed by deionized water through it.
 - Pass a known volume of the filtered water sample through the conditioned SPE cartridge. The **picrate** ions will be retained on the solid-phase material.
- Cartridge Rinsing:
 - Rinse the cartridge with a small amount of deionized water to remove any unbound interfering substances.
- Elution:
 - Elute the retained picric acid from the cartridge using a specific volume (e.g., 10 mL) of acidified acetone.^[4] The eluate should be colorless.^[1] Collect this eluate in a clean vial.
- Color Development:
 - To the colorless eluate, add a specified volume of deionized water. This will reduce the acidity and convert the picric acid back to the intensely yellow **picrate** anion.^[4]
- Spectrophotometric Analysis:
 - Calibrate the portable spectrophotometer at 400 nm using a blank (a solution prepared with deionized water and the same reagents, without the sample).
 - Transfer the yellow-colored sample solution to a 1-cm cuvette.

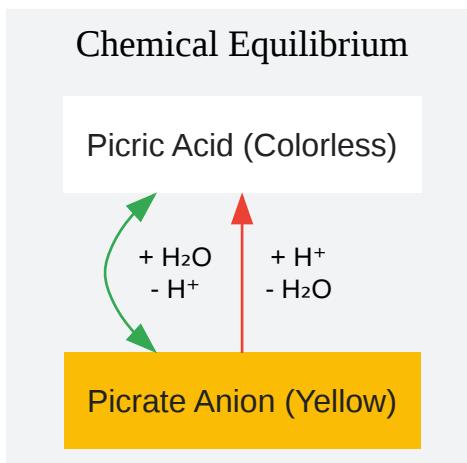
- Measure the absorbance of the sample at 400 nm.[4]
- Quantification:
 - The concentration of ammonium **picrate** in the original water sample is determined by comparing the absorbance reading to a pre-established calibration curve prepared using known concentrations of picric acid or ammonium **picrate** standards.

Chemical Confirmation

A colorimetric chemical confirmation of **picrate** is possible for the water method.[1][2][3] This adds an extra layer of confidence to the results obtained in the field.

Logical Relationship of Chemical Species

The quantification method relies on the pH-dependent equilibrium between the colorless picric acid and the yellow **picrate** anion.



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Caption: Reversible equilibrium between picric acid and the **picrate** anion.

Conclusion

The described solid-phase extraction and spectrophotometric method provides a reliable and sensitive approach for the field quantification of ammonium **picrate** in water. With a low

detection limit and a relatively short analysis time, this protocol is well-suited for on-site environmental monitoring and assessment, enabling rapid decision-making for remediation and site management.

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